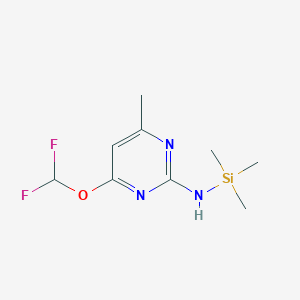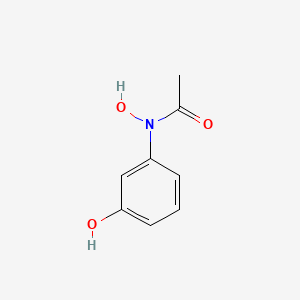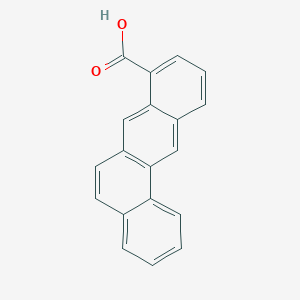
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine typically involves multiple steps, including the introduction of the difluoromethoxy group, methylation, and silylation. One common approach is to start with a pyrimidine derivative and introduce the difluoromethoxy group through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation, and the trimethylsilyl group is added using silylating agents such as trimethylsilyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trimethylsilyl groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or interfere with viral replication by targeting viral enzymes .
Comparación Con Compuestos Similares
4,6-Dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine: This compound shares a similar pyrimidine core but differs in the substituents, leading to different chemical and biological properties.
4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol: Another pyrimidine derivative with different substituents, used in various chemical and biological studies.
Uniqueness: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is unique due to the presence of the difluoromethoxy and trimethylsilyl groups, which confer distinct chemical reactivity and biological activity. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
90854-75-4 |
|---|---|
Fórmula molecular |
C9H15F2N3OSi |
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-6-methyl-N-trimethylsilylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15F2N3OSi/c1-6-5-7(15-8(10)11)13-9(12-6)14-16(2,3)4/h5,8H,1-4H3,(H,12,13,14) |
Clave InChI |
NYABMMJWHLOAOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N[Si](C)(C)C)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)

![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)

![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)


![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)

